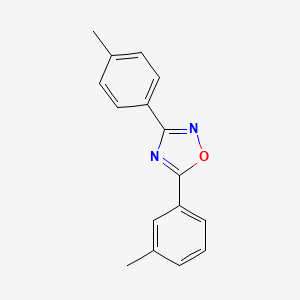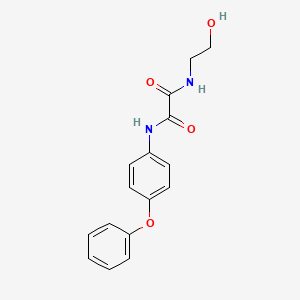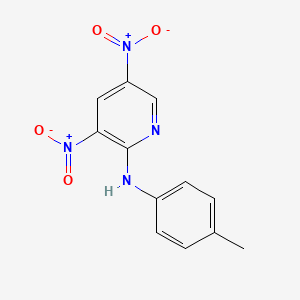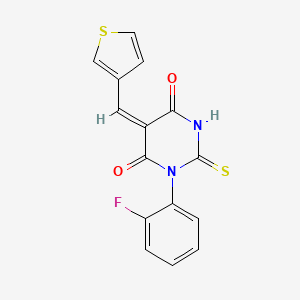![molecular formula C18H29NO B4894920 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B4894920.png)
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine, also known as DMPP, is a chemical compound that has been extensively studied for its potential use in scientific research. DMPP is a piperidine derivative that acts as a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is widely distributed in the central nervous system, and it has been implicated in a variety of physiological and pathological processes.
作用机制
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine acts as a potent and selective agonist for the α7 nAChR. When 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine binds to the receptor, it causes the channel to open, allowing the influx of cations such as calcium and sodium. This influx of cations leads to a variety of downstream effects, including the activation of intracellular signaling pathways and the release of neurotransmitters.
Biochemical and Physiological Effects:
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has been shown to have a variety of biochemical and physiological effects. In vitro, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has been shown to increase the release of acetylcholine and other neurotransmitters, as well as to activate intracellular signaling pathways such as the MAPK/ERK pathway. In vivo, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has been shown to improve cognitive function and to have anti-inflammatory effects.
实验室实验的优点和局限性
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has several advantages for use in lab experiments. It is a potent and selective agonist for the α7 nAChR, which makes it a valuable tool for studying the receptor. Additionally, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine is relatively stable and easy to synthesize, which makes it a convenient tool for researchers. However, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine does have some limitations. It is not a perfect agonist for the α7 nAChR, and it can have off-target effects on other receptors. Additionally, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine. One area of interest is the role of the α7 nAChR in neurodegenerative diseases such as Alzheimer's disease. 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has been shown to have neuroprotective effects in animal models of Alzheimer's disease, and further research could explore the potential therapeutic applications of 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine in this context. Additionally, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine could be used to study the role of the α7 nAChR in other physiological and pathological processes, such as inflammation and pain. Finally, further research could explore the potential of 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine as a therapeutic agent in other contexts, such as cancer or cardiovascular disease.
合成方法
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenol with 1-bromopentane, followed by the reaction of the resulting 5-(2,5-dimethylphenoxy)pentane with piperidine in the presence of a base. Alternatively, 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine can be synthesized using the reaction of 2,5-dimethylphenol with 1-chloro-5-(2,5-dimethylphenoxy)pentane in the presence of a base.
科学研究应用
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has been used extensively in scientific research as a tool to study the α7 nAChR. The α7 nAChR has been implicated in a variety of physiological and pathological processes, including learning and memory, attention, inflammation, and neurodegeneration. 1-[5-(2,5-dimethylphenoxy)pentyl]piperidine has been used to study the role of the α7 nAChR in these processes, and it has been shown to have a variety of effects on the receptor.
属性
IUPAC Name |
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-16-9-10-17(2)18(15-16)20-14-8-4-7-13-19-11-5-3-6-12-19/h9-10,15H,3-8,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUPTGSEWFJVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2,5-Dimethylphenoxy)pentyl]piperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B4894846.png)

![2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4894857.png)

![3-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4894862.png)



![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4894921.png)


![diethyl {[(3,4-dimethylphenyl)amino]methylene}malonate](/img/structure/B4894934.png)
![4-fluoro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4894939.png)
